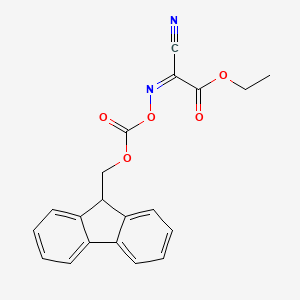
ethyl (2Z)-2-cyano-2-(9H-fluoren-9-ylmethoxycarbonyloxyimino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z)-2-cyano-2-(9H-fluoren-9-ylmethoxycarbonyloxyimino)acetate is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-cyano-2-(9H-fluoren-9-ylmethoxycarbonyloxyimino)acetate typically involves multiple steps, starting from commercially available starting materials. One common method involves the reaction of fluorenylmethoxycarbonyl chloride with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2Z)-2-cyano-2-(9H-fluoren-9-ylmethoxycarbonyloxyimino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the fluorenylmethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Ethyl (2Z)-2-cyano-2-(9H-fluoren-9-ylmethoxycarbonyloxyimino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (2Z)-2-cyano-2-(9H-fluoren-9-ylmethoxycarbonyloxyimino)acetate involves its interaction with various molecular targets. The fluorenylmethoxycarbonyl group can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. The cyano group can participate in nucleophilic addition reactions, leading to the formation of new carbon-nitrogen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate
Uniqueness
Ethyl (2Z)-2-cyano-2-(9H-fluoren-9-ylmethoxycarbonyloxyimino)acetate is unique due to its combination of a cyano group and a fluorenylmethoxycarbonyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Propriétés
Formule moléculaire |
C20H16N2O5 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
ethyl (2Z)-2-cyano-2-(9H-fluoren-9-ylmethoxycarbonyloxyimino)acetate |
InChI |
InChI=1S/C20H16N2O5/c1-2-25-19(23)18(11-21)22-27-20(24)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,2,12H2,1H3/b22-18- |
Clé InChI |
VCVOYTUCBKLQSK-PYCFMQQDSA-N |
SMILES isomérique |
CCOC(=O)/C(=N\OC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/C#N |
SMILES canonique |
CCOC(=O)C(=NOC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


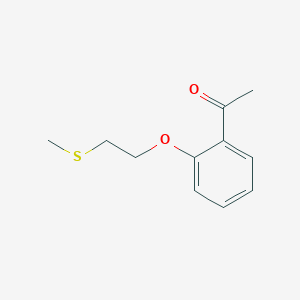
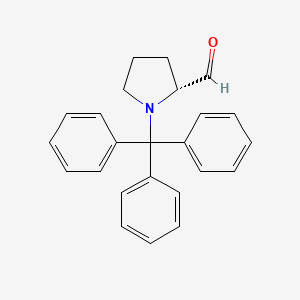


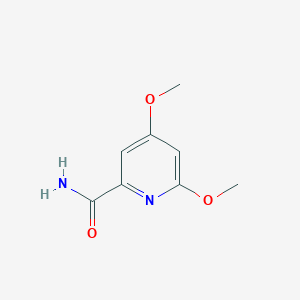
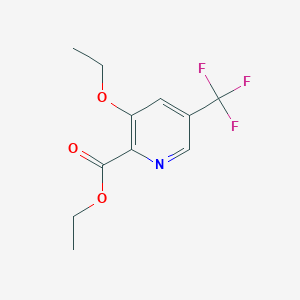
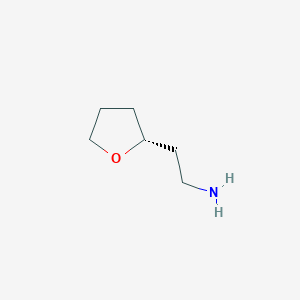

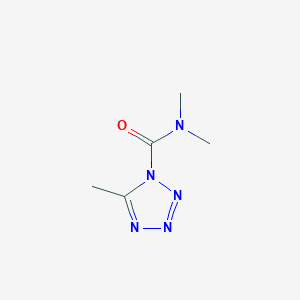

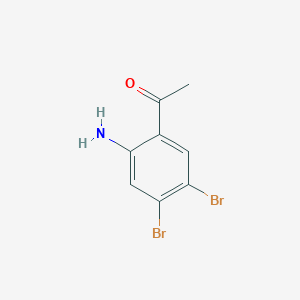
![7-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13654290.png)
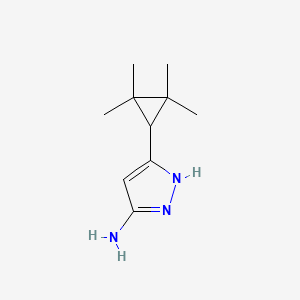
![(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13654302.png)
